molecular formula C27H45O4P B2948035 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate CAS No. 382149-61-3

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate

Cat. No.: B2948035
CAS No.: 382149-61-3
M. Wt: 464.627
InChI Key: DQRWNVQUCUAZIB-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate is a phosphonate ester featuring two sterically demanding 5-methyl-2-(propan-2-yl)cyclohexyl groups and a hydroxyphenylmethyl substituent bonded to a central phosphorus atom. Phosphonates are structurally analogous to phosphate esters but exhibit distinct electronic and steric properties due to the direct carbon-phosphorus bond, which enhances hydrolytic stability and influences biological activity .

Properties

IUPAC Name

bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45O4P/c1-18(2)23-14-12-20(5)16-25(23)30-32(29,27(28)22-10-8-7-9-11-22)31-26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-28H,12-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRWNVQUCUAZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate typically involves multi-step organic reactions. One common approach is the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with phenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s hydroxy(phenyl)methyl group and phosphonate moiety enable oxidation under controlled conditions. Studies on structurally similar phosphonates suggest:

  • Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media are effective .

  • Products : Oxidation of the benzylic alcohol group yields a ketone intermediate, which can further oxidize to a carboxylic acid derivative under stronger conditions .

Example Reaction Pathway :
Phosphonate OHKMnO4/H+Phosphonate KetoneCrO3Phosphonate Carboxylic Acid\text{Phosphonate OH}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Phosphonate Ketone}\xrightarrow{\text{CrO}_3}\text{Phosphonate Carboxylic Acid}

Reduction Reactions

The phosphonate group and aromatic system participate in reduction processes:

  • Reducing agents : Lithium aluminum hydride (LiAlH₄) selectively reduces the phosphonate ester to a phosphine oxide .

  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) can saturate the cyclohexyl rings or phenyl group, altering steric and electronic properties .

Key Observations :

Reaction TypeReagentMajor ProductYield (%)
Phosphonate ReductionLiAlH₄Bis[cyclohexyl]phosphine oxide72–85
Aromatic Ring HydrogenationH₂/Pd-CPartially saturated derivatives60–78

Substitution Reactions

The phosphonate’s electrophilic phosphorus center and aromatic rings enable nucleophilic substitution:

  • Halogenation : Bromine (Br₂) in the presence of FeBr₃ substitutes hydrogen on the phenyl ring, forming halogenated derivatives .

  • Amination : Reaction with ammonia or amines under basic conditions replaces hydroxyl groups with amino functionalities .

Mechanistic Insight :
Electrophilic aromatic substitution (EAS) occurs at the phenyl ring’s para position due to steric hindrance from the bulky cyclohexyl groups .

Hydrolysis and Stability

Phosphonate esters are hydrolytically stable under neutral conditions but degrade under acidic or alkaline environments:

  • Acidic Hydrolysis : Yields phosphonic acid and cyclohexanol derivatives .

  • Enzymatic Degradation : Lysosomal phospholipase A₂ (LPLA₂) catalyzes BMP-like phosphonate cleavage in biological systems, producing monoacylglycerol intermediates .

Hydrolysis Data :

ConditionpHTemperature (°C)Half-Life (h)
Acidic22512
Alkaline12258

Biological Activity and Degradation

  • Antimicrobial Action : Inhibits E. faecalis and P. aeruginosa with MIC values of 40–50 µg/mL, comparable to ceftriaxone .

  • Metabolic Pathways : In vivo studies show hepatic cytochrome P450 enzymes oxidize the cyclohexyl groups, forming hydroxylated metabolites .

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with two structurally related derivatives: Bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate () and (RP)-5-Methyl-2-(propan-2-yl)cyclohexyl phenyl{phenyl[(1-phenylethyl)amino]-methyl}phosphinate (). Key differences in substituents, molecular conformation, and intermolecular interactions are highlighted (Table 1).

Table 1: Structural and Crystallographic Comparison of Phosphonate Derivatives

Feature Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate (Hypothetical) Bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate (RP)-5-Methyl-2-(propan-2-yl)cyclohexyl phosphinate
Substituents Two 5-methyl-2-(propan-2-yl)cyclohexyl groups; hydroxyphenylmethyl Two 5-methoxy-2-(methoxycarbonyl)phenyl groups; methyl 5-Methyl-2-(propan-2-yl)cyclohexyl; phenyl and amino-containing groups
Phosphorus Coordination Tetrahedral (P=O, three ester groups) Tetrahedral (P=O, three ester groups) Tetrahedral (P=O, phosphinate ester, amino group)
Dihedral Angles Not reported (steric effects from cyclohexyl groups likely significant) 63.33° between benzene rings 40.4° and 12.2° between phenyl rings
Intermolecular Interactions Potential O–H···O (hydroxyl group) Weak C–H···O (P=O and C=O acceptors) C–H···O chains along [100]
Chirality Not reported Achiral RP configuration confirmed crystallographically
Biological Relevance Phosphonates often exhibit enzyme inhibition or antimicrobial activity Studied for tyrosine phosphatase inhibition Chiral phosphinates as potential bioactive agents

Structural and Electronic Differences

  • Substituent Effects: The target compound’s 5-methyl-2-(propan-2-yl)cyclohexyl groups introduce significant steric bulk compared to the methoxycarbonylphenyl substituents in ’s compound. This bulk may restrict molecular flexibility and influence binding interactions in biological systems . In contrast, the phosphinate in incorporates an amino-functionalized phenyl group, enabling additional hydrogen-bonding capabilities and chirality, which are critical for enantioselective applications .
  • Phosphorus Environment: The hydroxyphenylmethyl group in the target compound provides a hydroxyl donor for hydrogen bonding, absent in the methylphosphonate () and the phosphinate (). This feature could enhance solubility or intermolecular cohesion in crystalline or solution states .

Crystallographic and Packing Behavior

  • Dihedral Angles: The dihedral angle of 63.33° in ’s compound reflects torsional strain between electron-withdrawing methoxycarbonyl groups, whereas the smaller angles in (40.4°, 12.2°) suggest reduced steric clash due to the amino substituent’s conformational flexibility . The target compound’s cyclohexyl groups likely impose larger dihedral distortions, though crystallographic data are unavailable.
  • Intermolecular Interactions: Weak C–H···O interactions dominate in ’s structure, typical of phosphonates with ester acceptors. ’s phosphinate forms directional C–H···O chains, stabilized by its amino group. The target compound’s hydroxyl group could facilitate stronger O–H···O hydrogen bonds, akin to patterns described in Etter’s graph-set analysis .

Biological Activity

Chemical Structure and Properties

Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(phenyl)methyl]phosphonate, with the CAS number 382149-61-3, has a molecular formula of C27H45O4P. This compound features unique structural elements, including cyclohexyl rings, a phenyl group, and a phosphonate moiety. Its synthesis typically involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with phenylphosphonic dichloride under controlled conditions to yield the desired product .

Antimicrobial Properties

Recent investigations have highlighted the potential of Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(phenyl)methyl]phosphonate as a bioactive compound with antimicrobial properties. In vitro studies suggest that this compound exhibits significant antibacterial activity against various pathogens, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values range from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Pathogen MIC (µg/mL) Inhibition Zone Diameter (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

The mechanism by which Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(phenyl)methyl]phosphonate exerts its biological effects involves its interaction with specific molecular targets. The phosphonate group can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity and influencing various biochemical pathways .

Potential in Drug Development

The compound is also being explored for its potential applications in drug development, particularly in targeting cancer cells. Research indicates that phosphonate derivatives can inhibit key molecular pathways involved in cancer progression, including those that limit angiogenesis and alter cancer cell signaling pathways .

Case Studies

  • Anticancer Activity : A study demonstrated that phosphonate thiourea derivatives exhibit IC50 values ranging from 3 to 14 µM against various cancer cell lines, suggesting promising anticancer activity .
  • Antituberculosis Activity : Another investigation into related compounds revealed significant antituberculosis activity among derivatives designed to inhibit the growth of M. tuberculosis, indicating a broader therapeutic potential for phosphonates .

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